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Abstract
SEC14 Like Lipid Binding 2 (SEC14L2), also known as Supernatant Protein Factor (SPF) or

Tocopherol-Associated Protein (TAP), is a cytosolic protein that plays a critical role in the

intracellular transport of various lipids. As a member of the SEC14 protein family, it facilitates

the non-vesicular trafficking of key hydrophobic molecules, including α-tocopherol (a form of

vitamin E), squalene (a precursor in the cholesterol biosynthesis pathway), and phospholipids

such as phosphatidylinositol. Through its lipid transfer activities, SEC14L2 is implicated in a

multitude of cellular processes, ranging from cholesterol homeostasis and antioxidant defense

to the regulation of pivotal signaling pathways. Its dysfunction has been linked to various

pathological conditions, including cancer and viral infections, making it a person of interest in

drug development. This technical guide provides an in-depth overview of the core functions of

SEC14L2, detailed experimental protocols for its study, and a summary of its involvement in

key signaling cascades.

Core Functions and Ligand Binding
SEC14L2 is a versatile lipid-binding protein that contributes to the intricate network of

intracellular lipid transport. Its primary function is to shuttle hydrophobic ligands between

different cellular compartments, thereby influencing lipid metabolism and signaling.
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1.1. α-Tocopherol Transport: SEC14L2 exhibits a high affinity for α-tocopherol, the most

biologically active form of vitamin E.[1] This interaction is crucial for the cellular uptake and

distribution of this potent antioxidant. While precise quantitative binding data for SEC14L2 is

still emerging, studies on the related α-tocopherol transfer protein (α-TTP) provide insights into

the binding affinities for various tocopherol analogs, highlighting the specificity of these

transport proteins.[1]

1.2. Squalene Transport and Cholesterol Biosynthesis: SEC14L2 binds to squalene, a key

intermediate in the cholesterol biosynthesis pathway, and is believed to facilitate its transfer to

the endoplasmic reticulum for conversion into lanosterol.[2][3] The crystal structure of SEC14L2

has been resolved in complex with squalene and its oxidized form, 2,3-oxidosqualene,

providing a structural basis for this interaction.[4] This function underscores the role of

SEC14L2 as a regulator of cholesterol production.[2]

1.3. Phosphatidylinositol Transport and Signaling: SEC14L2 is also involved in the transport of

phospholipids, particularly phosphatidylinositol (PI).[5][6] This activity is critical for the

maintenance of membrane composition and for the regulation of signaling pathways that rely

on PI and its phosphorylated derivatives (phosphoinositides).

Quantitative Data on Ligand Interactions
While comprehensive quantitative data on the binding affinities of SEC14L2 for all its ligands

are not yet fully available in the literature, the following table summarizes the known

interactions and provides context from related proteins where direct data for SEC14L2 is

absent. The equilibrium dissociation constant (Kd) is a measure of binding affinity, with a lower

Kd indicating a stronger interaction.
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Ligand Protein
Binding Affinity
(Kd)

Comments

α-Tocopherol SEC14L2
Data not explicitly

found

SEC14L2 is known to

have a high affinity for

α-tocopherol.[1]

α-TTP (related

protein)

High (relative affinity

of 100%)

Serves as a reference

for the high-affinity

binding of tocopherols

by this protein family.

[7]

Squalene SEC14L2
Data not explicitly

found

Crystal structure

confirms direct

binding.[4]

2,3-Oxidosqualene SEC14L2
Data not explicitly

found

Crystal structure

confirms direct

binding.[4]

Phosphatidylinositol SEC14L2
Data not explicitly

found

Functional assays

demonstrate PI

transfer activity.[6]

Experimental Protocols
The study of SEC14L2 function relies on a variety of biochemical and cell-based assays. Below

are detailed methodologies for key experiments.

3.1. Recombinant SEC14L2 Expression and Purification

This protocol describes the expression of His-tagged SEC14L2 in E. coli and its purification

using affinity chromatography.

Expression:

Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding His-tagged SEC14L2.
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Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate

antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-

0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.5-1 mM.

Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-18 hours to

enhance protein solubility.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Purification:

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g.,

20-40 mM) to remove non-specifically bound proteins.

Elute the His-tagged SEC14L2 with an elution buffer containing a high concentration of

imidazole (e.g., 250-500 mM).

Analyze the purified protein by SDS-PAGE and quantify its concentration using a Bradford

or BCA protein assay.

3.2. In Vitro Lipid Transfer Assay (Phosphatidylinositol Transfer)

This assay measures the ability of purified SEC14L2 to transfer radiolabeled

phosphatidylinositol from donor to acceptor liposomes.

Preparation of Liposomes:
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Prepare donor liposomes containing a mixture of phospholipids including radiolabeled

[3H]phosphatidylinositol.

Prepare acceptor liposomes with a different lipid composition that can be separated from

the donor liposomes.

Transfer Reaction:

Incubate the donor and acceptor liposomes with purified SEC14L2 in a reaction buffer

(e.g., 20 mM HEPES pH 7.2, 100 mM KCl) at 37°C for various time points.

Stop the reaction by adding a stop solution or by rapid cooling on ice.

Separation and Quantification:

Separate the donor and acceptor liposomes using a suitable method (e.g., centrifugation,

density gradient).

Quantify the amount of [3H]phosphatidylinositol transferred to the acceptor liposomes by

scintillation counting.

Calculate the percentage of lipid transfer as a function of time and protein concentration.

3.3. Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to identify proteins that interact with SEC14L2 within a cellular context.

Cell Lysis:

Culture cells of interest to 80-90% confluency.

Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer

(e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease

inhibitors).

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Immunoprecipitation:

Pre-clear the cell lysate by incubating with protein A/G agarose or magnetic beads for 1

hour at 4°C.

Incubate the pre-cleared lysate with an antibody specific to SEC14L2 or a control IgG

overnight at 4°C with gentle rotation.

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4

hours at 4°C.

Washing and Elution:

Collect the beads by centrifugation and wash them several times with Co-IP lysis buffer to

remove non-specific binding partners.

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analysis:

Analyze the eluted proteins by Western blotting using antibodies against the suspected

interacting protein(s).

Involvement in Signaling Pathways
SEC14L2 is not merely a passive lipid transporter but an active participant in cellular signaling.

Its ability to modulate the availability of specific lipids allows it to influence the activity of key

signaling cascades.

4.1. Wnt/Ca2+ Signaling Pathway

SEC14L2 functions as a GTPase protein to transduce signals in the non-canonical Wnt/Ca2+

pathway.[8] Upon Wnt ligand binding to the Frizzled receptor, SEC14L2 is recruited to the

plasma membrane where it activates Phospholipase C (PLC).[8] PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG), leading to an increase in intracellular calcium levels and the activation of downstream

effectors.[8]
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Figure 1. Role of SEC14L2 in the Wnt/Ca2+ signaling pathway.

4.2. PI3K/Akt Signaling Pathway

SEC14L2 has been shown to interact with the gamma isoform of phosphoinositide 3-kinase

(PI3Kγ).[2] This interaction can lead to the formation of an inactive heterodimer, thereby

reducing the in vitro activity of PI3Kγ.[2] By sequestering PI3Kγ, SEC14L2 can negatively

regulate the PI3K/Akt signaling pathway, which is a central regulator of cell growth,

proliferation, and survival. The lipid transfer activity of SEC14L2 may also influence this

pathway by modulating the availability of phosphoinositide substrates for PI3K.
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Figure 2. SEC14L2-mediated inhibition of the PI3K/Akt pathway.
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4.3. Experimental Workflow for Studying SEC14L2-Protein Interactions

The following diagram outlines a typical workflow for investigating the interaction of SEC14L2

with a putative binding partner.

Hypothesized Interaction:
SEC14L2 and Protein X

Co-Immunoprecipitation (Co-IP)
from cell lysate

Western Blot Analysis

Interaction Confirmed

 Protein X detected

No Interaction

 Protein X not detected

In Vitro Binding Assay
(e.g., Pull-down with

recombinant proteins)

Direct Interaction Validated

Click to download full resolution via product page

Figure 3. Workflow for validating SEC14L2 protein interactions.

Implications for Drug Development
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The diverse roles of SEC14L2 in cellular physiology and its association with various diseases

make it a compelling target for therapeutic intervention.

Cancer: Altered SEC14L2 expression has been observed in several cancers, including

hepatocellular carcinoma, breast cancer, and non-small cell lung cancer.[9] Its role in

cholesterol metabolism and cell signaling pathways that are often dysregulated in cancer

suggests that targeting SEC14L2 could be a viable anti-cancer strategy.[9]

Infectious Diseases: SEC14L2 has been implicated in the replication of Hepatitis C virus

(HCV), indicating its potential as a host factor target for antiviral therapies.[2]

Further research into the specific mechanisms by which SEC14L2 contributes to disease

pathogenesis will be crucial for the development of targeted therapies. The experimental

approaches outlined in this guide provide a framework for advancing our understanding of this

multifaceted lipid transport protein.

Conclusion
SEC14L2 is a key player in the complex network of intracellular lipid transport, with far-reaching

implications for cellular function and human health. Its ability to bind and transport a range of

hydrophobic molecules places it at the crossroads of lipid metabolism and cellular signaling. A

deeper understanding of its structure, function, and regulation will undoubtedly open new

avenues for therapeutic intervention in a variety of diseases. The continued application of

advanced biochemical and cell biological techniques will be essential to fully unravel the

complexities of SEC14L2 and to harness its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/gene/23541
https://www.ncbi.nlm.nih.gov/gene/23541
https://www.genecards.org/cgi-bin/carddisp.pl?gene=SEC14L2
https://www.researchgate.net/publication/277087482_Structural_insights_on_cholesterol_endosynthesis_Binding_of_squalene_and_23-oxidosqualene_to_supernatant_protein_factor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5373100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5373100/
https://elifesciences.org/articles/26362
https://elifesciences.org/articles/26362
https://files.core.ac.uk/download/pdf/81148437.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11653909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11653909/
https://www.benchchem.com/product/b1171099#role-of-sec14l2-in-intracellular-lipid-transport-mechanisms
https://www.benchchem.com/product/b1171099#role-of-sec14l2-in-intracellular-lipid-transport-mechanisms
https://www.benchchem.com/product/b1171099#role-of-sec14l2-in-intracellular-lipid-transport-mechanisms
https://www.benchchem.com/product/b1171099#role-of-sec14l2-in-intracellular-lipid-transport-mechanisms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1171099?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

